4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxybicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a methoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the methoxy and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxybicyclo[310]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: Another bicyclic compound with similar functional groups but a different ring structure.
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups and a different bicyclic framework.
Uniqueness
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxy and carboxylic acid groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid group.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2-bromo-1-cyclopentene", "sodium hydride", "diethyl ether", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group in 4-methoxyphenylacetic acid using acetic anhydride and sulfuric acid to form the corresponding acetic ester.", "Step 2: Treatment of the acetic ester with sodium hydride in diethyl ether to form the corresponding carbanion.", "Step 3: Reaction of the carbanion with 2-bromo-1-cyclopentene to form the bicyclic intermediate.", "Step 4: Hydrolysis of the ester group in the intermediate using sodium bicarbonate and water to form the corresponding carboxylic acid.", "Step 5: Neutralization of the carboxylic acid using sodium hydroxide and precipitation of the product using hydrochloric acid and sodium chloride." ] } | |
CAS No. |
2385547-62-4 |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-11-6-2-3-8(7(9)10)4-5(6)8/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
DUYOQSIMSQNOON-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(C1C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.